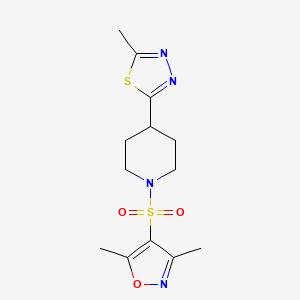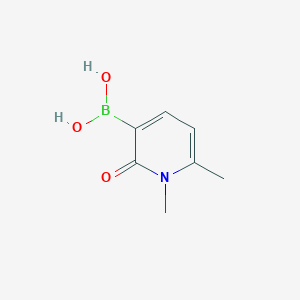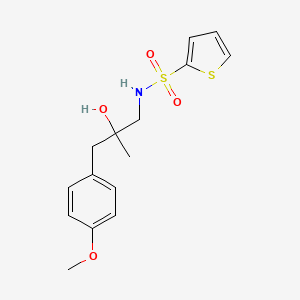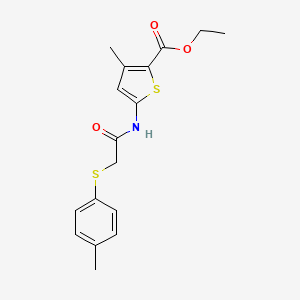
3,5-Dimethyl-4-((4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)sulfonyl)isoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3,5-Dimethyl-4-((4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)sulfonyl)isoxazole is a useful research compound. Its molecular formula is C13H18N4O3S2 and its molecular weight is 342.43. The purity is usually 95%.
BenchChem offers high-quality 3,5-Dimethyl-4-((4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)sulfonyl)isoxazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Dimethyl-4-((4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)sulfonyl)isoxazole including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 3,5-Dimethyl-4-((4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)sulfonyl)isoxazole:
Antimicrobial Activity
This compound has shown significant potential as an antimicrobial agent. The presence of the thiadiazole and isoxazole rings contributes to its ability to inhibit the growth of various bacterial and fungal strains. Research indicates that it can be used to develop new antibiotics to combat resistant strains of bacteria .
Anticancer Properties
Studies have demonstrated that this compound exhibits cytotoxic effects against certain cancer cell lines. The sulfonyl group in its structure is believed to enhance its ability to induce apoptosis in cancer cells, making it a promising candidate for anticancer drug development .
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response. This makes it a potential therapeutic agent for treating inflammatory diseases such as arthritis .
Antioxidant Activity
Research has shown that this compound possesses antioxidant properties, which can help in neutralizing free radicals and reducing oxidative stress. This activity is crucial for preventing cellular damage and has implications for treating diseases related to oxidative stress, such as neurodegenerative disorders .
Neuroprotective Effects
Due to its antioxidant and anti-inflammatory properties, this compound is being studied for its neuroprotective effects. It has the potential to protect neurons from damage caused by oxidative stress and inflammation, which is beneficial in conditions like Alzheimer’s and Parkinson’s diseases .
Pharmacokinetic Studies
The compound is also valuable in pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion (ADME) properties. These studies are essential for developing safe and effective drugs.
Thiazoles: having diverse biological activities Synthesis and biological evaluation of new 1,3,4-thiadiazole MTT (3-(4,5-dimethyl-2-thiazolyl)-2,5-diphenyltetrazolium bromide) 3,5-Dimethyl-4H-1,2,4-triazole
properties
IUPAC Name |
3,5-dimethyl-4-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]sulfonyl-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O3S2/c1-8-12(9(2)20-16-8)22(18,19)17-6-4-11(5-7-17)13-15-14-10(3)21-13/h11H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUEDFNVHUVBOJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CCC(CC2)C3=NN=C(S3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dimethyl-4-((4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)sulfonyl)isoxazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2625298.png)
![2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2625299.png)

![N-[5-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]pentyl]but-2-ynamide](/img/structure/B2625301.png)
![4-fluoro-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2625302.png)
![ethyl N-(1-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2,3-dihydro-1H-inden-2-yl)carbamate](/img/structure/B2625306.png)
![N-(3-Hydroxypyridin-2-yl)-2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]propanamide](/img/structure/B2625310.png)


![N1-(4-methylbenzyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2625313.png)
![5-Methyl-3-(propan-2-yl)-[1,2,4]triazolo[3,4-b][1,3]thiazole-6-carboxylic acid](/img/structure/B2625317.png)

